molecular formula C14H20N2O5 B164356 (S)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid CAS No. 1217755-81-1

(S)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid

Cat. No. B164356
M. Wt: 296.32 g/mol
InChI Key: WAZLXMQVYNXDQH-JTQLQIEISA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid, also known as S-TBMPA, is an organic compound that has been studied for its potential uses in laboratory experiments and scientific research. S-TBMPA is a chiral molecule, meaning that it has two non-superimposable mirror images, and is often used in asymmetric synthesis. As a synthetic intermediate, S-TBMPA is used in a variety of reactions, including the synthesis of biologically active compounds, such as antibiotics and antifungal agents. In addition, S-TBMPA has been used to develop new methods of synthesis and to improve existing ones.

Scientific Research Applications

Enantioselective Synthesis and Neuroexcitant Analogs

One significant application of tert-butoxycarbonyl-containing compounds is in enantioselective synthesis. For example, Pajouhesh et al. (2000) demonstrated the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analog of neuroexcitant AMPA, using a tert-butoxycarbonyl-protected glycine derivative (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).

Building Blocks for Chiral Monomers

Tert-butoxycarbonyl amino derivatives serve as building blocks for chiral monomers. Gómez et al. (2003) synthesized a chiral monomer precursor of a AABB-type stereoregular polyamide from tert-butoxycarbonyl-protected L-glutamic acid and L-alanine derivatives (Gómez, Orgueira, & Varela, 2003).

Synthesis of Amino Acid Derivatives

Baš et al. (2001) explored the synthesis and transformation of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a process relevant to the synthesis of various amino acid derivatives (Baš, Rečnik, Svete, Golic-Grdadolnik, & Stanovnik, 2001).

Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration

Research by Xue and Silverman (2010) revealed a novel N→O tert-butyloxycarbonyl (Boc) migration mechanism in imides, a finding that can be useful in synthetic organic chemistry and medicinal chemistry (Xue & Silverman, 2010).

Synthesis of N-Boc Amines

Heydari et al. (2007) described the efficient synthesis of N-tert-butoxycarbonyl amines, highlighting the versatility of the tert-butoxycarbonyl group in protecting amino groups during chemical synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Inhibitors in Medicinal Chemistry

Hutchinson et al. (2003) studied a compound containing a tert-butoxycarbonyl group as a potent and selective antagonist of the alpha(v)beta(3) receptor, demonstrating its application in medicinal chemistry (Hutchinson et al., 2003).

Solvent Dependent Reactions in Organic Synthesis

Rossi et al. (2007) investigated solvent-dependent reactions of tert-butoxycarbonyl-protected compounds, showcasing the importance of solvent choice in organic synthesis (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).

properties

IUPAC Name

(3S)-3-(6-methoxypyridin-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(7-12(17)18)9-5-6-11(20-4)15-8-9/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZLXMQVYNXDQH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426877
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(6-methoxypyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid

CAS RN

1217755-81-1
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(6-methoxypyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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